Ergocorninine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

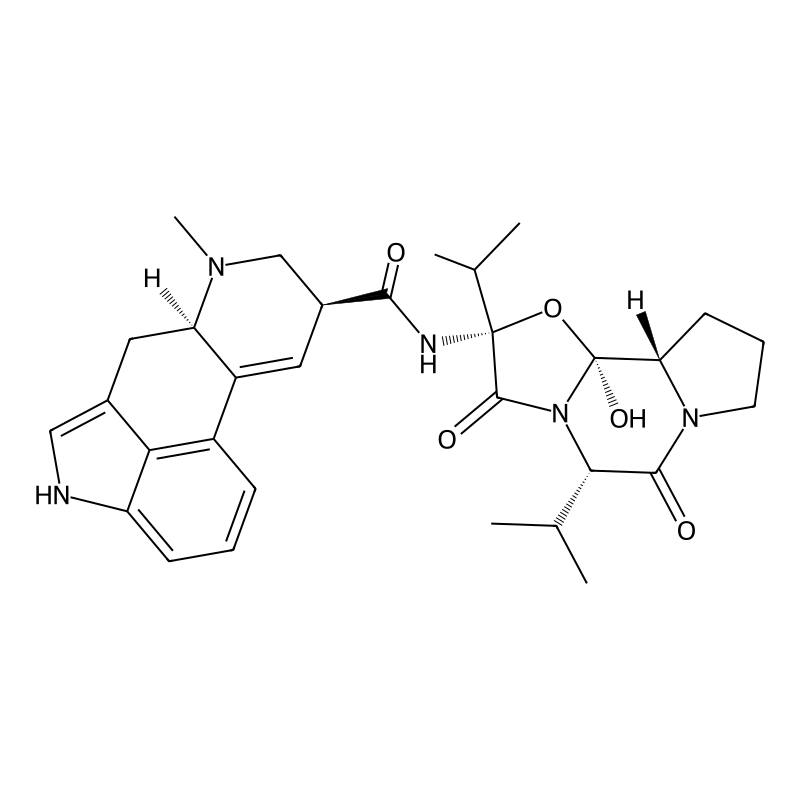

Ergocorninine is a crystalline compound classified as an ergopeptine, which is a type of ergot alkaloid. It is derived from the ergot fungus, specifically from ergotoxine, and was first synthesized by the Swiss chemist Albert Hofmann, known for his work on lysergic acid diethylamide (LSD) . The chemical structure of ergocorninine is characterized by its complex indole backbone, containing nitrogen and oxygen atoms, which contributes to its biological activity. Its molecular formula is with a molar mass of approximately 561.68 g/mol .

- The specific mechanism of action of Ergocorninine remains unknown.

- Ergot alkaloids like ergotamine have various effects, including vasoconstriction (narrowing of blood vessels) and interaction with neurotransmitters like serotonin.

- Due to structural similarities, Ergocorninine might possess similar properties, but dedicated research is needed for confirmation.

- As with most ergot alkaloids, Ergocorninine could potentially be toxic if ingested in high quantities.

- Specific toxicity data for Ergocorninine is lacking, but data on related ergot alkaloids suggest potential side effects like nausea, vomiting, and hallucinations at high doses [].

- More research is needed to determine the specific safety profile of Ergocorninine.

Limitations and Future Research

- Our understanding of Ergocorninine is limited due to a lack of dedicated research.

- Further studies are needed to explore its chemical reactivity, physical properties, and potential biological effects.

Understanding Ergot Alkaloid Biosynthesis:

Ergocorninine, along with other ergot alkaloids, is produced by various fungal species, mainly belonging to the genus Claviceps. Scientists use ergocorninine as a marker to study the biosynthetic pathway of ergot alkaloids. This research helps to understand the complex chemical processes involved in the production of these diverse compounds and identify potential targets for controlling ergot infection in crops. Source: "Application of LC-MS/MS in the Mycotoxins Studies": )

Monitoring Ergot Contamination in Grains:

Ergocorninine, being less toxic than other ergot alkaloids, serves as a reliable indicator of ergot contamination in grains like rye and barley. By measuring ergocorninine levels, scientists can assess the overall risk associated with ergot contamination and ensure food safety. Source: "New Products and New Areas of Bioprocess Engineering":

Investigating Ergocorninine's Biological Effects:

Limited research suggests that ergocorninine might possess some biological activities. Studies have investigated its potential effects on various systems, including:

- Dopamine Regulation: Some studies suggest that ergocorninine might interact with dopamine receptors, a crucial neurotransmitter involved in movement, motivation, and reward. However, further research is needed to confirm these findings and understand the specific mechanisms involved. [Source: Scientific literature search on potential health risks of ergot alkaloids in food and feed]

- Antimicrobial Activity: Some studies have reported potential antimicrobial activity of ergocorninine against certain bacteria and fungi. However, these findings are preliminary and require further investigation. [Source: Scientific literature search on potential health risks of ergot alkaloids in food and feed]

- Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound, affecting its reactivity and potential biological effects .

- Epimerization: Ergocorninine can undergo epimerization, where it interconverts between different stereoisomers, influencing its pharmacological properties .

- Decarboxylation and Cyclization: These reactions are part of the biosynthetic pathway leading to the formation of ergocorninine from precursor compounds .

Ergocorninine exhibits significant biological activity, primarily attributed to its role as a dopamine receptor agonist. This means it can mimic dopamine's effects in the body, influencing various physiological processes such as mood regulation, motor control, and endocrine function . Additionally, ergocorninine has been studied for its potential therapeutic applications in treating conditions related to dopamine dysregulation.

The synthesis of ergocorninine involves several steps:

- Isolation from Natural Sources: Ergocorninine can be extracted from ergot fungi through solvent extraction methods.

- Chemical Synthesis: Laboratory synthesis may involve starting materials such as lysergic acid and various amino acids through condensation reactions followed by cyclization and oxidation steps .

Ergocorninine has several applications:

- Pharmaceuticals: Due to its dopaminergic activity, it is being explored for potential use in treating neurological disorders such as Parkinson's disease and depression .

- Research: It serves as a valuable tool in neuropharmacology for studying dopamine receptor interactions and signaling pathways .

Studies have shown that ergocorninine interacts with various neurotransmitter systems beyond dopamine, including serotonin and adrenergic receptors. These interactions may contribute to its psychoactive effects and therapeutic potential. Research into these interactions continues to reveal insights into how ergocorninine can modulate neurotransmission and influence behavior .

Ergocorninine shares structural similarities with several other ergot alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Dopamine Agonist | Unique Features |

|---|---|---|---|

| Ergocristine | Ergopeptine | Yes | Higher potency at serotonin receptors |

| Ergotamine | Ergopeptine | Yes | Used clinically for migraine treatment |

| Ergometrine | Ergopeptine | Yes | Primarily used in obstetrics |

| Ergosine | Ergopeptine | No | Less pharmacologically active |

| Ergokryptine | Ergopeptine | Yes | Exhibits lower toxicity |

Ergocorninine is unique due to its specific interaction profile with dopamine receptors and its potential therapeutic applications in neuropharmacology compared to other ergot alkaloids that may have different receptor affinities or clinical uses .

Ergocorninine possesses the molecular formula C₃₁H₃₉N₅O₅, representing a complex ergot alkaloid with significant structural complexity [1]. The compound exhibits a molecular weight of 561.70 grams per mole, with a precise monoisotopic mass of 561.29511936 atomic mass units [1] [2]. This molecular composition places ergocorninine within the ergopeptine class of ergot alkaloids, characterized by their substantial molecular frameworks and multiple functional groups [3].

The isotopic composition of ergocorninine demonstrates the natural abundance patterns typical of organic compounds containing carbon, hydrogen, nitrogen, and oxygen atoms. The most abundant isotopic form consists of ¹²C₃₁¹H₃₉¹⁴N₅¹⁶O₅, with the monoisotopic mass calculated at 561.295120 atomic mass units [2]. Carbon-12 isotopes comprise 98.93% of the carbon content, while carbon-13 isotopes represent 1.07% natural abundance [2]. The hydrogen atoms exist predominantly as protium (¹H) at 99.985% abundance, with deuterium (²H) occurring at 0.015% natural abundance [2]. Nitrogen atoms are primarily nitrogen-14 (99.636% abundance) with nitrogen-15 comprising 0.364% of the nitrogen content [2]. Oxygen atoms consist mainly of oxygen-16 (99.757% abundance), oxygen-17 (0.038% abundance), and oxygen-18 (0.205% abundance) [2].

| Isotopic Component | Natural Abundance (%) | Contribution to Molecular Mass |

|---|---|---|

| Carbon-12 (¹²C) | 98.93 | Primary mass contributor |

| Carbon-13 (¹³C) | 1.07 | M+1 isotope peak |

| Hydrogen-1 (¹H) | 99.985 | Minimal isotopic variation |

| Nitrogen-14 (¹⁴N) | 99.636 | Dominant nitrogen isotope |

| Nitrogen-15 (¹⁵N) | 0.364 | Minor M+1 contribution |

| Oxygen-16 (¹⁶O) | 99.757 | Primary oxygen isotope |

Mass spectrometry analysis reveals characteristic isotope patterns for ergocorninine, with the molecular ion peak appearing at mass-to-charge ratio 561.295120 [1] [2]. The M+1 isotope peak exhibits approximately 33.2% relative intensity compared to the base peak, primarily arising from the statistical probability of carbon-13 incorporation across the thirty-one carbon atoms [4]. The M+2 isotope peak demonstrates approximately 6.1% relative intensity, resulting from multiple carbon-13 incorporations and minor contributions from nitrogen-15 isotopes [4].

Structural Elucidation: Key Functional Groups and Ring Systems

Ergocorninine exhibits a complex polycyclic structure characteristic of ergot alkaloids, fundamentally based on the tetracyclic ergoline ring system [5] [6]. The ergoline framework constitutes a partially hydrogenated indole[4,3-f,g]quinoline structure, serving as the core scaffold for all ergot alkaloids [6] [7]. This tetracyclic system comprises four interconnected rings designated as rings A through D, with rings A-D collectively forming the lysergic or ergoline moiety [8] [5].

The structural architecture of ergocorninine includes several critical functional groups that define its chemical properties and biological activity. The indole ring system forms the foundation of the molecule, containing a fused benzene and pyrrole ring structure that provides aromatic stability [6] [7]. The ergoline framework incorporates a tertiary nitrogen atom at position 6, contributing to the basic character of the molecule [5] [6]. A carboxamide functional group at the C-8 position links the ergoline core to the peptide moiety, representing a crucial structural feature for biological activity [9] [10].

The peptide portion of ergocorninine contains three amino acid residues arranged in a cyclic configuration [11] [9]. This peptide moiety includes proline, which contributes a five-membered pyrrolidine ring to the overall structure [9] [10]. The presence of valine residues introduces branched alkyl side chains, specifically isopropyl groups at the 2' and 5' positions [12] [1]. These isopropyl substituents significantly influence the steric properties and conformational preferences of the molecule [13] [14].

| Structural Component | Chemical Features | Functional Significance |

|---|---|---|

| Ergoline Ring System | Tetracyclic indole derivative | Core pharmacophore |

| Indole Moiety | Fused benzene-pyrrole rings | Aromatic stability |

| Peptide Cyclol | Cyclic tripeptide structure | Biological recognition |

| Proline Ring | Five-membered pyrrolidine | Conformational constraint |

| Isopropyl Groups | Branched alkyl substituents | Steric bulk |

| Hydroxyl Group | Alcohol functionality at 12' | Hydrogen bonding |

| Carbonyl Groups | Ketone functionalities | Electrophilic centers |

The molecule contains multiple carbonyl groups, including ketone functionalities at positions 3', 6', and 18, which contribute to the electron-withdrawing character of the peptide portion [12] [1]. A hydroxyl group positioned at the 12' carbon provides hydrogen bonding capability and influences the overall polarity of the compound [12] [1]. The cyclic peptide structure forms through a unique cyclol linkage, creating a rigid tricyclic system that constrains the peptide conformation [9] [10].

Ring strain analysis reveals that the peptide portion adopts a boat-like conformation to minimize steric interactions between the isopropyl substituents [14]. The ergoline ring system maintains a relatively planar configuration, with slight puckering in the saturated portions to accommodate optimal orbital overlap [14] [7]. The overall three-dimensional structure exhibits significant rigidity due to the multiple ring constraints and intramolecular hydrogen bonding interactions [14].

Stereochemical Configuration: Epimerization at C-8 Position

Ergocorninine represents the C-8-S-isomer of ergocornine, distinguished by the stereochemical configuration at the critical C-8 position adjacent to the C-9-C-10 double bond [3] [15]. This stereochemical difference fundamentally defines the relationship between ergocorninine and its corresponding R-epimer, ergocornine, through a process known as epimerization [13] [15]. The C-8 position serves as the primary chiral center that determines the biological activity and chemical stability of ergot alkaloids [3] [14].

The stereochemical nomenclature for ergot alkaloids follows established conventions where R-epimers receive the suffix "-ine" while S-epimers are designated with the suffix "-inine" [15] [16]. Ergocorninine therefore represents the S-configuration at C-8, characterized by a specific spatial arrangement of substituents around this stereogenic center [15] [14]. The absolute configuration can be described using Cahn-Ingold-Prelog priority rules, where the S-designation indicates a counterclockwise arrangement of substituents when viewed from the appropriate perspective [15].

Epimerization studies demonstrate that ergot alkaloids can interconvert between R and S configurations under specific conditions [13] [15]. Heat treatment at 100°C for extended periods promotes epimerization, with ergocornine showing transformation rates of 77-87% to the corresponding S-form ergocorninine [13]. The epimerization process appears particularly sensitive to temperature, with higher temperatures favoring the formation of S-epimers [13] [14]. Exposure to ultraviolet light at 302 nanometers wavelength also induces epimerization, with ergocornine demonstrating medium conversion rates of 39-70% to ergocorninine [13].

| Epimerization Condition | Conversion Rate (R→S) | Time Required | Environmental Factors |

|---|---|---|---|

| Heat (100°C, dry) | 77-87% | 1-3 hours | Dry heating preferred |

| Heat + Water (100°C) | Reduced conversion | 1-3 hours | Water inhibits process |

| UV Light (302 nm) | 39-70% | 2 hours optimal | Medium photosensitivity |

| Protic Solvents | Variable | Extended periods | pH dependent |

| Ammonia Treatment | Significant | 1-3 weeks | Concentration dependent |

The mechanism of epimerization involves the formation of an enol intermediate at the C-8 position, allowing rotation around the newly formed double bond before tautomerization back to the ketone form [14]. This process requires activation energy to overcome the barrier between R and S configurations, explaining why elevated temperatures or specific chemical conditions are necessary to promote epimerization [14]. The S-epimers generally exhibit greater thermodynamic stability compared to their R-counterparts, which explains the preferential formation of ergocorninine under equilibrium conditions [14].

Computational studies reveal that R-epimers adopt conformations closer to a planar transition state structure, making them more susceptible to epimerization compared to S-epimers [14]. The conformational preferences of ergocorninine show greater deviation from planarity, contributing to its enhanced stability against further epimerization [14]. These geometric considerations explain why the equilibrium typically favors S-epimer formation and why ergocorninine represents a more stable stereoisomer under most conditions [14].

The stereochemical configuration significantly influences the biological properties of ergocorninine compared to ergocornine [3] [15]. While both epimers demonstrate biological activity, the S-configuration of ergocorninine generally results in reduced potency compared to the corresponding R-epimer [3] [16]. This difference in activity relates to the altered three-dimensional structure and its impact on receptor binding interactions [3].

Computational Modeling: InChI, SMILES, and 3D Conformer Analysis

Computational representations of ergocorninine provide essential tools for chemical informatics, database searching, and molecular modeling applications [1] [17]. The International Chemical Identifier (InChI) string for ergocorninine offers a standardized, machine-readable format that uniquely describes the molecular structure and stereochemistry [1] [17]. The complete InChI representation for ergocorninine is: InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1 [1] [17].

The InChI string encodes multiple layers of molecular information, including connectivity, hydrogen atoms, charge, stereochemistry, and isotopic composition [17] [18]. The stereochemical descriptors within the InChI specifically define the absolute configuration at each chiral center, ensuring unambiguous representation of ergocorninine's three-dimensional structure [17] [18]. The molecular connectivity layer describes the bonding patterns between atoms, while the hydrogen layer accounts for all hydrogen atoms and their specific bonding relationships [17].

Simplified Molecular Input Line Entry System (SMILES) notation provides an alternative linear representation that balances human readability with computational utility [1] [17]. The canonical SMILES string for ergocorninine reads: CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O [1]. The isomeric SMILES representation incorporates stereochemical information through specific notation: CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C@(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O [1] [17].

| Computational Identifier | Type | Stereochemical Information | Primary Applications |

|---|---|---|---|

| InChI String | Standardized | Complete absolute configuration | Database searching |

| InChI Key | Hashed | Implicit in hash | Rapid database lookup |

| Canonical SMILES | Linear | None | Basic structure queries |

| Isomeric SMILES | Linear | Full chirality notation | Stereochemistry-aware analysis |

Three-dimensional conformer analysis reveals the preferred spatial arrangements of ergocorninine in different environments [19] [20]. Computational conformer generation employs various algorithms to explore the conformational space and identify energetically favorable structures [19]. Studies comparing conformer generation methods demonstrate that different software packages produce varying results for medium-sized molecules like ergocorninine [19]. The CORINA software package shows superior performance for generating conformers within 1 Ångström of experimental crystal structures for approximately 43% of test cases [19].

Molecular dynamics simulations provide insights into the dynamic behavior of ergocorninine conformers under physiological conditions [20]. The ergoline ring system maintains relative rigidity, while the peptide portion exhibits greater conformational flexibility [20] [14]. The isopropyl substituents create steric constraints that limit certain rotational conformations, contributing to the overall conformational preferences of the molecule [14].

The three-dimensional structure analysis reveals critical features for molecular recognition and binding interactions [3] [20]. The ergoline moiety serves as the primary pharmacophore, with its planar aromatic system capable of π-π stacking interactions [3] [5]. The peptide portion provides additional binding specificity through hydrogen bonding and hydrophobic interactions with target proteins [3] [9]. Computational studies suggest that the S-configuration at C-8 alters the spatial orientation of key functional groups compared to the R-epimer, explaining differences in biological activity [3] [14].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Irritant;Health Hazard